(1-methyl-1H-imidazol-5-yl)methanethiol (1-methyl-1H-imidazol-5-yl)methanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846622
InChI: InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3
SMILES:
Molecular Formula: C5H8N2S
Molecular Weight: 128.20 g/mol

(1-methyl-1H-imidazol-5-yl)methanethiol

CAS No.:

Cat. No.: VC17846622

Molecular Formula: C5H8N2S

Molecular Weight: 128.20 g/mol

* For research use only. Not for human or veterinary use.

(1-methyl-1H-imidazol-5-yl)methanethiol -

Specification

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
IUPAC Name (3-methylimidazol-4-yl)methanethiol
Standard InChI InChI=1S/C5H8N2S/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3
Standard InChI Key XENXNONKNGLWCS-UHFFFAOYSA-N
Canonical SMILES CN1C=NC=C1CS

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(1-Methyl-1H-imidazol-5-yl)methanethiol (C5H8N2S\text{C}_5\text{H}_8\text{N}_2\text{S}) has a molecular weight of 128.20 g/mol and features a planar imidazole ring with a methyl group at the first nitrogen and a thiol-containing methyl group at the fifth carbon . The IUPAC name, (1-methylimidazol-5-yl)methanethiol, reflects this substitution pattern. Its SMILES notation, CN1C=CN=C1CS\text{CN1C=CN=C1CS}, confirms the connectivity of atoms .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H8N2S\text{C}_5\text{H}_8\text{N}_2\text{S}
Molecular Weight128.20 g/mol
InChIInChI=1S/C5H8N2S/c1-7-3-2-6-5(7)4-8/h2-3,8H,4H2,1H3
InChIKeyUVWSKIZHAMYEAZ-UHFFFAOYSA-N
CAS Number92615-06-0

Tautomerism and Electronic Effects

The imidazole ring exhibits tautomerism, with the thiol group influencing electron distribution. Computational studies suggest that the thiol moiety enhances nucleophilic reactivity at the sulfur atom, making it susceptible to oxidation or alkylation . The methyl group at N1 sterically shields the adjacent nitrogen, potentially directing reactivity toward the thiol group.

Synthesis and Synthetic Routes

Reduction of Ester Precursors

A common route involves reducing ethyl 1-methylimidazole-5-carboxylate using lithium aluminium hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF) . This method yields the alcohol intermediate, (1-methyl-1H-imidazol-5-yl)methanol, which can be further functionalized to the thiol via thionation reagents like phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) .

Reaction Scheme 1:

Ethyl esterTHF, 20°CLiAlH4Alcohol intermediateSOCl2Thionation(1-Methyl-1H-imidazol-5-yl)methanethiol\text{Ethyl ester} \xrightarrow[\text{THF, 20°C}]{\text{LiAlH}_4} \text{Alcohol intermediate} \xrightarrow[\text{SOCl}_2]{\text{Thionation}} \text{(1-Methyl-1H-imidazol-5-yl)methanethiol}

Alternative Pathways

Alternative methods include:

  • Mercapto-dehalogenation: Substituting halogenated imidazole derivatives with thiourea .

  • Thiol-ene Click Chemistry: Coupling thiols with alkenes under radical conditions, though this remains theoretical for this compound .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Signals at δ\delta 7.38 (s, 1H, H-2), 6.87 (s, 1H, H-4), 4.60 (s, 2H, CH2S\text{CH}_2\text{S}), and 3.69 (s, 3H, NCH3\text{NCH}_3) .

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 137.2 (C-2), 129.5 (C-4), 45.1 (CH2S\text{CH}_2\text{S}), and 33.8 (NCH3\text{NCH}_3) .

Infrared (IR) Spectroscopy

Strong absorption at 2550cm12550 \, \text{cm}^{-1} corresponds to the S-H stretch, while bands near 1600cm11600 \, \text{cm}^{-1} arise from imidazole ring vibrations .

Applications and Reactivity

Coordination Chemistry

The thiol group acts as a ligand in Pd(II) complexes, forming stable tetrahedral geometries . Such complexes exhibit tumor-inhibitory activity, as demonstrated in vitro studies .

Material Science

Thiol-containing imidazoles are explored for self-assembled monolayers (SAMs) on metal surfaces, leveraging sulfur’s affinity for gold and silver.

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